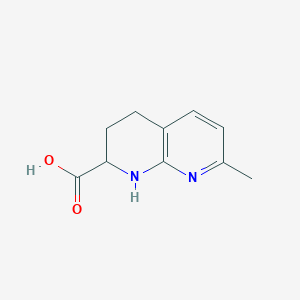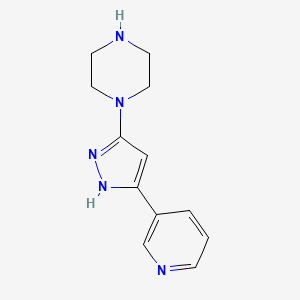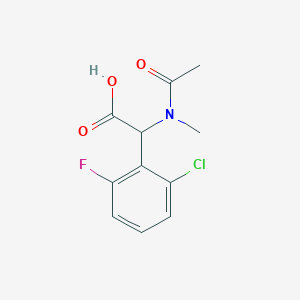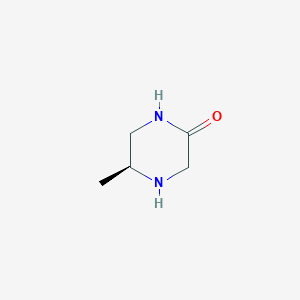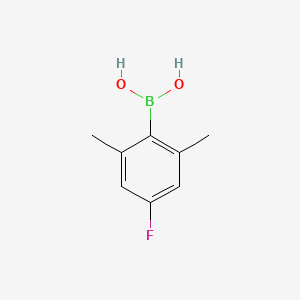
(4-Fluoro-2,6-dimethylphenyl)boronic acid
Descripción general
Descripción
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” involves several steps. The compound has a CAS Number of 1392512-54-7 and a molecular weight of 167.98 . It is stored in an inert atmosphere at temperatures between 2-8°C .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” is represented by the formula C8H10BFO2 . The InChI code for this compound is 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.Physical And Chemical Properties Analysis
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” has a molecular weight of 167.98 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Method of Application
By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules.
Results and Outcomes
- Synthesis of pharmaceuticals : The 4-fluoro-2,6-dimethylphenyl group can be incorporated into drug candidates to modulate their potency, selectivity, and metabolic stability.
- Development of functional materials : This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells.
- Production of complex organic molecules : (4-Fluoro-2,6-dimethylphenyl)boronic acid can serve as a building block for the synthesis of various complex organic molecules for research purposes.
Synthesis of Complex Organic Molecules
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” can serve as a building block for the synthesis of various complex organic molecules for research purposes . The 4-fluoro-2,6-dimethylphenyl group can be incorporated into these molecules to modulate their properties .
Development of Functional Materials
This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells . The 4-fluoro-2,6-dimethylphenyl group can influence the properties of these materials .
Sensing Applications
Boronic acids, including “(4-Fluoro-2,6-dimethylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Synthesis of Drug Candidates
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” can be used in the synthesis of drug candidates . The 4-fluoro-2,6-dimethylphenyl group can be incorporated into these molecules to modulate their potency, selectivity, and metabolic stability .
Propiedades
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTWJIXJCKRFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorophenylboronic acid | |
CAS RN |
1392512-54-7 | |
| Record name | (4-fluoro-2,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



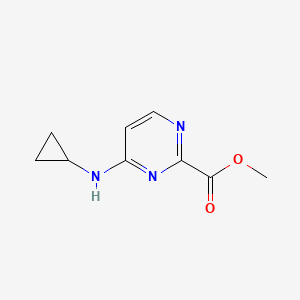
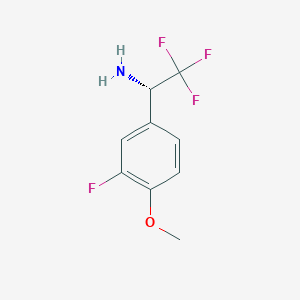

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
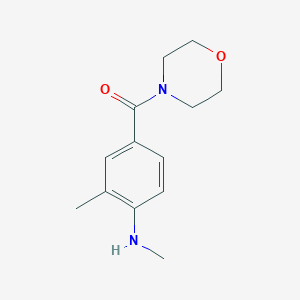
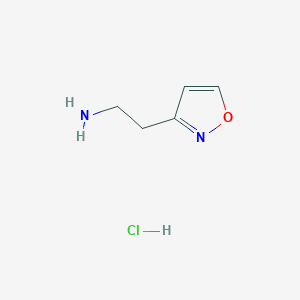
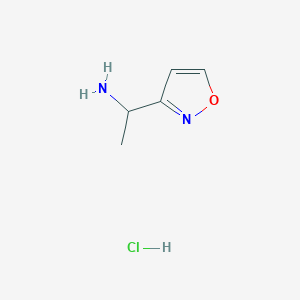
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
